7-Azabicyclo[2.2.1]heptan-1-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azabicyclo[2.2.1]heptan-1-ylmethanol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a derivative of 7-azabicyclo[2.2.1]heptane .
Synthesis Analysis
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved using pressures of up to 1.4 GPa . The process involves the use of Diels–Alder adducts of some N-acylated pyrroles . Both exo and endo adducts may be obtained and purified, although they are generally unstable with respect to the retro reaction .Molecular Structure Analysis
The molecular structure of this compound is determined by X-ray crystallographic analysis . The conformational isomerism is due to restricted rotation about the amide C–N bond .Chemical Reactions Analysis
Reactions of electrophilic chalcogenation (sulfenylation and selenenylation) of 7-azabicyclo[2.2.1]heptadiene derivatives with electron-withdrawing substituents at the nitrogen atom and the double bond were found to proceed trans-stereospecifically with the formation of 1,2-addition products .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 80-85°C . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
7-Azabicyclo[2.2.1]heptan-1-ylmethanol is a structurally significant compound in the field of organic chemistry and drug discovery. Its synthesis and structural characterization have been extensively explored. For instance, the structural characterization of its parent ring, 7-azabicyclo[2.2.1]heptan-7-ium chloride, highlights the compound's bridged heterocyclic nucleus, which is also found in epibatidine, demonstrating its relevance in synthesizing analogues of biologically active molecules (Britvin & Rumyantsev, 2017). Furthermore, research has delved into the synthesis of heterocyclic analogues of epibatidine via 7-azabicyclo[2.2.1]hept-2-yl radical intermediates, showcasing the compound's utility in creating novel chemical entities with potential therapeutic applications (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).
Applications in Drug Discovery
The synthesis of this compound and its derivatives finds significant application in drug discovery, particularly in the development of compounds targeting the central nervous system. For example, the discovery of selective α7 nicotinic acetylcholine receptor agonists, such as TC-5619, for treating cognitive disorders underscores the compound's importance in generating new therapeutic agents. TC-5619 has shown promising results in enhancing cognitive, positive, and negative symptoms of schizophrenia in animal models and clinical trials (Mazurov et al., 2012). Moreover, the synthesis of bridgehead substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives as potent and selective α7 nicotinic ligands demonstrates the versatility of this compound frameworks in medicinal chemistry (Slowinski et al., 2010).
Chemical Synthesis and Reactivity
The compound's reactivity and utility in chemical synthesis are also noteworthy. For instance, the aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes and subsequent ring expansion to [3.2.1]tropanes illustrate innovative methodologies for accessing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005). Additionally, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for novel epibatidine analogues demonstrates the compound's contribution to expanding the chemical space of pharmacologically active molecules (Malpass & White, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 7-Azabicyclo[22It’s structurally similar to epibatidine, an alkaloid known for its potent activity on the nicotinic acetylcholine receptors .
Mode of Action
The exact mode of action of 7-Azabicyclo[22If it behaves like epibatidine, it may act as an agonist at the nicotinic acetylcholine receptors .
Biochemical Pathways
The specific biochemical pathways affected by 7-Azabicyclo[22If it shares similarities with epibatidine, it might influence the cholinergic system, which plays a crucial role in muscle contraction, memory formation, and other functions .
Result of Action
The molecular and cellular effects of 7-Azabicyclo[22If it acts similarly to epibatidine, it could potentially have analgesic effects due to its interaction with the nicotinic acetylcholine receptors .
Eigenschaften
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-1-6(8-7)2-4-7/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVVQHRVJCXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373504-13-2 |
Source
|
Record name | 7-azabicyclo[2.2.1]heptan-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.